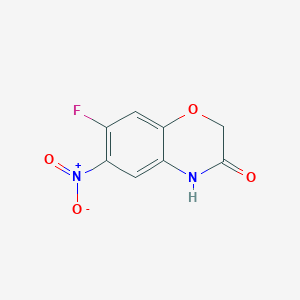

7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one

Descripción general

Descripción

7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one is an organic compound belonging to the benzoxazine family. This compound is characterized by the presence of a fluorine atom at the 7th position and a nitro group at the 6th position on the benzoxazine ring. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:

Cyclization: The cyclization process involves the formation of the benzoxazine ring. This can be accomplished by reacting the nitrated precursor with an appropriate reagent, such as anhydrous aluminum chloride, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, tetrahydrofuran), and bases (sodium hydride, potassium carbonate).

Major Products

Reduction: 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one.

Substitution: Various substituted benzoxazines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one has garnered attention for its potential therapeutic applications:

- Antibacterial Activity : Studies have demonstrated that this compound exhibits strong antibacterial properties against various bacterial strains. For instance, it showed significant inhibition against Bacillus subtilis (24 mm), Staphylococcus aureus (22 mm), and Escherichia coli (21 mm) . This suggests its potential use as a new antibacterial agent.

- Anti-inflammatory Properties : Research indicates that derivatives of this compound can activate the Nrf2-HO-1 pathway, reducing inflammation in microglial cells. This mechanism may be beneficial for treating neurodegenerative diseases .

Agricultural Applications

The compound also shows promise in agricultural settings:

- Herbicidal Properties : Its structural features may provide herbicidal activity, making it a candidate for developing new herbicides that target specific weeds without harming crops .

Materials Science

In materials science, this compound can be utilized in:

- Polymer Synthesis : The compound may serve as a building block for synthesizing novel polymers with unique properties, potentially leading to advancements in material technology .

Organic Synthesis

This compound acts as an intermediate in the synthesis of more complex molecules, facilitating the development of various organic compounds .

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound outperformed traditional antibiotics in inhibiting growth, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuroinflammation

In a controlled experiment involving microglial cells treated with lipopolysaccharide (LPS), derivatives of this compound significantly reduced pro-inflammatory cytokines such as IL-1β and TNF-α. This study highlights its potential application in treating neuroinflammatory conditions .

Mecanismo De Acción

The mechanism of action of 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets, such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparación Con Compuestos Similares

Similar Compounds

7-Fluoro-2H-1,4-benzoxazin-3(4H)-one: Lacks the nitro group at the 6th position.

6-Nitro-2H-1,4-benzoxazin-3(4H)-one: Lacks the fluorine atom at the 7th position.

7-Chloro-6-nitro-2H-1,4-benzoxazin-3(4H)-one: Contains a chlorine atom instead of a fluorine atom at the 7th position.

Uniqueness

7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both the fluorine and nitro groups, which impart distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activity.

Actividad Biológica

7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one (CAS No. 103361-67-7) is a compound of significant interest due to its diverse biological activities. This article explores the compound's antibacterial, antifungal, and potential therapeutic properties, supported by various research findings and case studies.

Molecular Formula: CHFNO

Molecular Weight: 212.14 g/mol

Melting Point: 185-189 °C

Solubility: Slightly soluble in water .

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results suggest that the compound can inhibit the growth of harmful bacteria effectively, with varying degrees of potency depending on the specific strain .

Antifungal Activity

In addition to its antibacterial effects, this compound also demonstrates antifungal activity. The MIC values against common fungal strains are as follows:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings indicate that this compound may be a promising candidate for antifungal applications .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the nitro and fluoro substituents play critical roles in enhancing its bioactivity by influencing the electronic properties of the molecule, which may affect its interaction with bacterial and fungal cell membranes or metabolic pathways .

Case Studies

-

Study on Antibacterial Efficacy:

A recent study evaluated the antibacterial efficacy of various benzoxazine derivatives, including this compound, against multiple bacterial strains. The results indicated that this compound exhibited significant inhibition zones compared to standard antibiotics like ampicillin, highlighting its potential as an alternative therapeutic agent . -

Antifungal Assessment:

Another investigation focused on the antifungal properties of this compound against clinical isolates of Candida species. The study concluded that the compound could serve as a potential treatment option for fungal infections resistant to conventional therapies .

Propiedades

IUPAC Name |

7-fluoro-6-nitro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O4/c9-4-1-7-5(2-6(4)11(13)14)10-8(12)3-15-7/h1-2H,3H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUBUFBVOBPANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC(=C(C=C2O1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20547846 | |

| Record name | 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103361-67-7 | |

| Record name | 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.